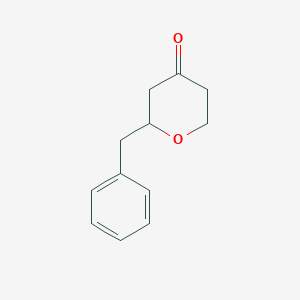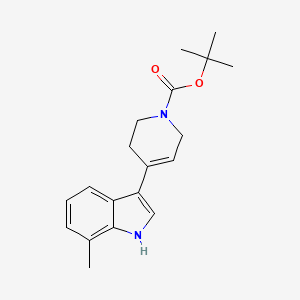
3-Thiophen-2-ylsulfanylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophen-2-ylsulfanylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylsulfanylpropanal typically involves the introduction of a thiophene ring into a propanal structure. One common method is the condensation reaction between thiophene-2-thiol and propanal under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-ylsulfanylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophen-2-ylsulfanylpropanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Thiophen-2-ylsulfanylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylsulfanylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but lacks the sulfanyl group.
Thiophene-2-thiol: Contains a thiol group instead of the aldehyde group.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of the aldehyde group
Uniqueness
3-Thiophen-2-ylsulfanylpropanal is unique due to the presence of both a thiophene ring and a sulfanyl group attached to a propanal structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H8OS2 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
3-thiophen-2-ylsulfanylpropanal |
InChI |
InChI=1S/C7H8OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2 |
InChI Key |
IDXMXNMCVNFAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)




![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)

![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)


![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)

